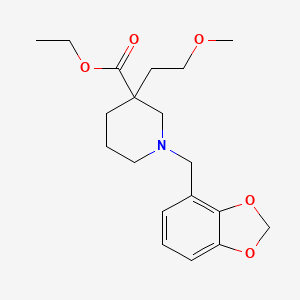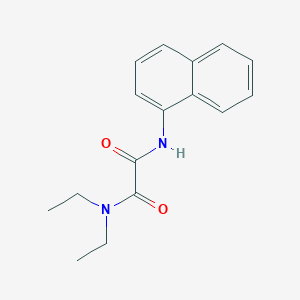
ethyl 1-(1,3-benzodioxol-4-ylmethyl)-3-(2-methoxyethyl)-3-piperidinecarboxylate
Vue d'ensemble
Description
Ethyl 1-(1,3-benzodioxol-4-ylmethyl)-3-(2-methoxyethyl)-3-piperidinecarboxylate, commonly known as PMK glycidate, is a chemical compound that is widely used in scientific research. It is a precursor to the synthesis of MDMA (3,4-methylenedioxymethamphetamine), a recreational drug that has been classified as a Schedule I substance by the United States Drug Enforcement Administration (DEA). However,
Mécanisme D'action
The mechanism of action of PMK glycidate is not well understood, but it is believed to act as a precursor to the synthesis of MDMA, which has been shown to increase the release of serotonin, dopamine, and norepinephrine in the brain. These neurotransmitters are involved in the regulation of mood, emotion, and behavior, and their imbalance has been implicated in various mental health disorders.
Biochemical and Physiological Effects:
PMK glycidate itself does not have any known biochemical or physiological effects, as it is a precursor to the synthesis of other compounds. However, the compounds synthesized from PMK glycidate, such as MDMA, have been shown to have various effects on the body, including increased heart rate, blood pressure, and body temperature, as well as altered mood and perception.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using PMK glycidate in scientific research is its ability to produce large quantities of MDMA and other compounds for medicinal and pharmaceutical purposes. However, its use is limited due to its association with the synthesis of a Schedule I substance and the potential for abuse and illegal activity.
Orientations Futures
There are several future directions for the use of PMK glycidate in scientific research, including the synthesis of new compounds for the treatment of various mental health disorders and the development of new synthetic methods that are more efficient and environmentally friendly. Additionally, further research is needed to better understand the mechanism of action of PMK glycidate and its potential therapeutic effects.
Applications De Recherche Scientifique
PMK glycidate has a wide range of scientific research applications, including the synthesis of various compounds for medicinal and pharmaceutical purposes. It is commonly used as a precursor to the synthesis of MDMA, which has been studied for its potential therapeutic effects in the treatment of post-traumatic stress disorder (PTSD) and other mental health conditions.
Propriétés
IUPAC Name |
ethyl 1-(1,3-benzodioxol-4-ylmethyl)-3-(2-methoxyethyl)piperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO5/c1-3-23-18(21)19(9-11-22-2)8-5-10-20(13-19)12-15-6-4-7-16-17(15)25-14-24-16/h4,6-7H,3,5,8-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJBMLVJJODFFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)CC2=C3C(=CC=C2)OCO3)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(anilinocarbonyl)amino]-N-(1-phenylethyl)benzamide](/img/structure/B4073601.png)
![1-(4-nitrophenyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine](/img/structure/B4073603.png)
![N-{3-[(dimethylamino)sulfonyl]phenyl}-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B4073604.png)
![3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}-N-(2-phenylethyl)propanamide](/img/structure/B4073607.png)
![5-chloro-2-{3-[1-(3-pyridinylmethyl)-4-piperidinyl]-1-pyrrolidinyl}pyridine](/img/structure/B4073611.png)

![N-(sec-butyl)-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B4073624.png)

![N-allyl-2-{[N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(3,5-dimethylphenyl)glycyl]amino}benzamide](/img/structure/B4073643.png)
![4-[2-(4-benzyl-1-piperazinyl)-2-oxoethoxy]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B4073647.png)
![2-{[1-(3-hydroxyphenyl)-1H-tetrazol-5-yl]thio}-N-(2-nitrophenyl)acetamide](/img/structure/B4073655.png)
![N-(2-methoxyethyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B4073657.png)
![1-[2-(1H-imidazol-1-yl)-3-pyridinyl]-N-[(5-methyl-2-furyl)methyl]methanamine](/img/structure/B4073665.png)
![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(4-morpholinyl)ethanamine](/img/structure/B4073673.png)